JOE phosphoramidite, 6-isomer
Description
Significance of Fluorescent Labeling in Molecular Biology and Biotechnology
Fluorescent labeling is an indispensable technique for the high-sensitivity detection and analysis of biomolecules. sbsgenetech.com By attaching fluorescent tags to nucleic acids, researchers can visualize, track, and quantify DNA and RNA sequences with remarkable precision. sbsgenetech.com
The use of fluorescently labeled oligonucleotides provides a powerful method for detecting specific nucleic acid sequences. sbsgenetech.com Techniques such as quantitative PCR (qPCR), fluorescence in situ hybridization (FISH), and DNA sequencing rely on the fluorescence emitted by these labeled probes or primers to monitor and measure the target molecules. sbsgenetech.comsbsgenetech.com This high sensitivity allows for the detection of even minute quantities of a specific DNA or RNA sequence within a complex biological sample.
Fluorescent labeling has become a cornerstone of genomics, clinical diagnostics, and the development of new therapeutics. sbsgenetech.comnih.gov In genomics and genotyping, fluorescently labeled nucleotides are essential for automated DNA sequencing and the identification of genetic variations. sbsgenetech.com In diagnostics, they are used to create probes that can detect the genetic material of pathogens or identify disease-related mutations. biobasic.com Furthermore, these tools are vital in drug development, particularly for creating antisense oligonucleotides and other nucleic acid-based therapies. nih.govdanaher.com
Overview of Phosphoramidite (B1245037) Chemistry for Oligonucleotide Modification
The synthesis of custom DNA and RNA sequences is predominantly achieved through an automated process known as solid-phase synthesis using phosphoramidite chemistry. danaher.comwikipedia.orgtwistbioscience.com This method's efficiency and reliability have made it the gold standard in the field. twistbioscience.com
Solid-phase oligonucleotide synthesis involves the sequential addition of nucleotide building blocks to a growing chain that is chemically bound to a solid support, typically controlled-pore glass (CPG) or polystyrene beads. danaher.comatdbio.com The process follows a four-step cycle for each nucleotide added:
Deblocking (Detritylation): An acid-labile protecting group, the dimethoxytrityl (DMT) group, is removed from the 5'-hydroxyl of the support-bound nucleotide. biotage.co.jp
Coupling: The next phosphoramidite monomer in the sequence is activated and coupled to the deprotected 5'-hydroxyl group of the growing chain. biotage.co.jp
Capping: Any unreacted 5'-hydroxyl groups are chemically acetylated to prevent them from participating in subsequent cycles, which prevents the formation of failure sequences. biotage.co.jp
Oxidation: The unstable phosphite (B83602) triester linkage formed during coupling is oxidized to a more stable phosphotriester linkage. biotage.co.jp
This cycle is repeated until the desired sequence is fully assembled. Afterwards, the completed oligonucleotide is cleaved from the solid support and all remaining protecting groups are removed. wikipedia.orgnih.gov
Phosphoramidite chemistry is not limited to the four standard DNA and RNA bases. It readily allows for the incorporation of a vast array of modified nucleotides and non-nucleosidic molecules into the oligonucleotide chain. nih.govwikipedia.orgbenchling.com These modifications can introduce new functionalities, such as fluorescent dyes, quenchers, or affinity tags like biotin. amerigoscientific.combiobasic.com
Fluorescent phosphoramidites, such as JOE phosphoramidite, are designed to be compatible with standard automated DNA synthesizers. nih.govthermofisher.com They are added during the synthesis cycle just like a standard nucleotide, allowing for precise, site-specific labeling at the 5'-end, 3'-end, or internally within the sequence. nih.govaatbio.com
Classification of Fluorescent Phosphoramidites
Fluorescent phosphoramidites can be classified based on the chemical structure of the dye they carry. Many of the most common dyes are derivatives of fluorescein (B123965), xanthene, or cyanine.
JOE (dichloro-dimethoxy-fluorescein) is a derivative of fluorescein, belonging to the xanthene class of dyes. lumiprobe.comglenresearch.com It is part of a family of fluorescein-based dyes used in nucleic acid labeling, which includes:
FAM (Carboxyfluorescein): Emits green fluorescence. sbsgenetech.com
HEX (Hexachlorofluorescein): Emits yellow-green fluorescence. sbsgenetech.com
TET (Tetrachlorofluorescein): Another yellow-green emitting dye. thermofisher.com
JOE (Dichloro-dimethoxy-fluorescein): Fills the spectral gap between FAM and red-emitting dyes like TAMRA or ROX. glenresearch.comantibodies.com
The specific chemical modifications to the fluorescein structure give each dye unique spectral properties, making them suitable for multiplexing applications where multiple targets are detected simultaneously. sbsgenetech.comglenresearch.com
JOE Phosphoramidite, 6-Isomer
The fluorescent dye JOE is a derivative of fluorescein that contains two chlorine atoms and two methoxy (B1213986) groups. lumiprobe.comantibodies.com Its spectral properties place it between FAM and TAMRA/ROX, making it highly valuable for multiplex detection in applications like automated DNA sequencing. glenresearch.comantibodies.com The phosphoramidite version of this dye allows for its direct incorporation into oligonucleotides during chemical synthesis. lunanano.ca This article focuses specifically on the pure 6-isomer of JOE phosphoramidite (6-JOE).
Detailed Research Findings
The 6-isomer of JOE phosphoramidite is used to fluorescently label oligonucleotides at the 5'-end. aatbio.comaatbio.com It is designed for use in automated DNA synthesizers and is compatible with standard synthesis protocols. aatbio.com Research comparing qPCR probes labeled with 5-JOE versus 6-JOE found no significant differences in their performance, indicating the interchangeability of the isomers in this application. lumiprobe.com
The synthesis process involves a coupling time of approximately 6 minutes. lumiprobe.comantibodies.com Following synthesis, the oligonucleotide is deprotected. Standard deprotection using ammonium (B1175870) hydroxide (B78521) at 55°C for 17 hours is effective for removing all protecting groups. lumiprobe.comantibodies.com An alternative, faster method using AMA (a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine) is also possible. However, to avoid the formation of a minor non-fluorescent side product, a pre-treatment with ammonium hydroxide for 30 minutes at room temperature is recommended before proceeding with the AMA deprotection. lumiprobe.comantibodies.com
The table below summarizes the key properties of the 6-JOE fluorophore after it has been incorporated into an oligonucleotide.
| Property | Value |
| Chemical Formula | C48H60N3Cl2O12P |
| Excitation Maximum (λex) | 533 nm |
| Emission Maximum (λem) | 554 nm |
| Extinction Coefficient | 75,000 L·mol⁻¹·cm⁻¹ |
| Fluorescence Quantum Yield | 0.61 |
| Common Application | Multiplex detection, DNA sequencing |
Data sourced from references glenresearch.comlunanano.ca. Note that some sources report slightly different spectral values. For instance, absorption/emission maxima have been reported at 503 nm/525 nm antibodies.comaxispharm.com and 533 nm/554 nm. lumiprobe.comlunanano.ca This variation can be due to different measurement conditions (e.g., solvent, pH).
The electron-withdrawing groups on the xanthene ring of the JOE dye make its fluorescence less sensitive to pH changes compared to fluorescein. glenresearch.com This stability, combined with its distinct spectral profile, has solidified its role as a key fluorophore in multicolor genetic analysis. glenresearch.com
Terminal Labeling Phosphoramidites (e.g., 5'- and 3'-modifications)
Terminal labeling involves the attachment of a fluorescent dye to either the 5' or the 3' end of an oligonucleotide. This is a common strategy for applications where the label should not interfere with the internal sequence's hybridization or enzymatic processing.
5'-Terminal Labeling: The most straightforward method for labeling the 5'-end is to perform the final coupling step in solid-phase synthesis using a fluorescent phosphoramidite, such as this compound. aatbio.com In this step, the phosphoramidite carrying the JOE dye is added to the free 5'-hydroxyl group of the last nucleotide of the oligonucleotide chain. These dye phosphoramidites typically lack a 5'-dimethoxytrityl (DMT) group, which ensures that only a single dye molecule is added at the terminus, thereby terminating the synthesis. nih.gov This method is highly efficient and widely used for creating fluorescently labeled primers for PCR, sequencing, and fragment analysis. aatbio.comkimforest.com
3'-Terminal Labeling: Labeling the 3'-terminus is often achieved by using a modified solid support, such as a controlled pore glass (CPG) bead, to which the fluorescent dye is pre-attached. aatbio.com The oligonucleotide synthesis then begins from this labeled support, resulting in the dye being located at the 3'-end of the final product. This approach is particularly useful for creating probes that need to be resistant to exonuclease degradation or to block extension by DNA polymerases. kimforest.com
Internal Labeling Phosphoramidites (e.g., nucleoside analogs like JOE-dT)
Internal labeling involves the incorporation of a fluorescent dye at a specific position within the oligonucleotide sequence. This is accomplished using a modified nucleoside phosphoramidite where the dye is attached to the nucleobase. A prime example is JOE-dT, a phosphoramidite in which the JOE dye is linked to a deoxythymidine (dT) base.
This modified dT can be inserted into the oligonucleotide sequence as a substitute for a standard dT residue during synthesis. hudson.org.au A key advantage of this method is that the dye is attached via a linker arm that positions it away from the sites of Watson-Crick base pairing, thus minimizing disruption to the DNA duplex stability. hudson.org.au Internal labeling is crucial for applications such as fluorescence resonance energy transfer (FRET) probes, where the precise positioning of donor and acceptor dyes is critical for the assay's function. It is also used in creating probes for in situ hybridization and other applications where the termini of the oligonucleotide are involved in other interactions.
Detailed Research Findings
The unique spectral properties of this compound, have made it a valuable tool in various research applications, particularly in the development of multiplex assays for pathogen detection and genotyping.
In the realm of clinical diagnostics, JOE-labeled probes are frequently employed in multiplex real-time PCR assays. These assays allow for the simultaneous detection of multiple pathogens in a single reaction, which is both time and cost-effective. For instance, researchers have designed multiplex assays using TaqMan probes labeled with different fluorophores, including JOE, to identify various respiratory viruses or foodborne pathogens. nih.govnih.gov The distinct emission spectrum of JOE allows its signal to be clearly distinguished from other reporter dyes like FAM and VIC, enabling accurate quantification of each target sequence. kimforest.com
Another significant application of JOE-labeled oligonucleotides is in allelic discrimination, or SNP (Single Nucleotide Polymorphism) genotyping. hudson.org.aunih.gov TaqMan MGB probes are often used in this context. hudson.org.au In a typical assay, two probes are designed: one that is a perfect match to the wild-type allele and is labeled with one fluorophore (e.g., VIC), and a second probe that is a perfect match to the mutant allele and is labeled with another fluorophore (e.g., FAM). nih.gov While FAM and VIC are commonly paired, the spectral characteristics of JOE make it a suitable alternative or addition in more complex multiplex genotyping assays. The differential fluorescence signals allow for the accurate determination of whether a sample is homozygous for the wild-type allele, homozygous for the mutant allele, or heterozygous. hudson.org.au
Furthermore, JOE-labeled primers are utilized in fragment analysis, such as in the study of microsatellites. The fluorescent label allows for the detection and sizing of the amplified DNA fragments by capillary electrophoresis, providing insights into genetic variations. kimforest.com
Data Tables
Chemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | 6-Carboxy-2',7'-dimethoxy-4',5'-dichloro-fluoresceinamide phosphoramidite | metkinenchemistry.com |
| Molecular Weight | ~972.89 - 1022.94 g/mol | aatbio.combuyolig.com |
| Purity | >95% | metkinenchemistry.com |
| Storage | -20°C in the dark | lumiprobe.com |
| Solubility | Good in acetonitrile (B52724) and dichloromethane | lumiprobe.com |
Spectral Properties of 6-JOE Dye
| Property | Value | Source(s) |
| Excitation Maximum (λex) | 520 - 533 nm | lumiprobe.comaatbio.com |
| Emission Maximum (λem) | 545 - 554 nm | lumiprobe.comaatbio.com |
| Extinction Coefficient (ε) | ~75,000 L·mol⁻¹·cm⁻¹ | lumiprobe.comaatbio.com |
| Fluorescence Quantum Yield (Φ) | ~0.61 | lumiprobe.com |
Structure
2D Structure
Properties
Molecular Formula |
C48H60Cl2N3O12P |
|---|---|
Molecular Weight |
972.9 g/mol |
IUPAC Name |
[4',5'-dichloro-6-[6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexylcarbamoyl]-6'-(2,2-dimethylpropanoyloxy)-2',7'-dimethoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C48H60Cl2N3O12P/c1-27(2)53(28(3)4)66(61-23-17-20-51)60-22-16-14-13-15-21-52-42(54)29-18-19-30-31(24-29)48(65-43(30)55)32-25-34(58-11)40(63-44(56)46(5,6)7)36(49)38(32)62-39-33(48)26-35(59-12)41(37(39)50)64-45(57)47(8,9)10/h18-19,24-28H,13-17,21-23H2,1-12H3,(H,52,54) |
InChI Key |
CKBMUCQWGUZAKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCCCCCNC(=O)C1=CC2=C(C=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)OC)OC(=O)C(C)(C)C)Cl)Cl)OC(=O)C(C)(C)C)OC)OCCC#N |
Origin of Product |
United States |
Joe Phosphoramidite, 6 Isomer: Chemical Context and Identity
Defining Substituent Groups (Dichloro and Dimethoxy)
JOE is distinguished by the presence of two chlorine atoms and two methoxy (B1213986) groups attached to the fluorescein (B123965) core. lumiprobe.comantibodies.com Specifically, it is 4',5'-dichloro-2',7'-dimethoxyfluorescein. nih.govebi.ac.uknih.gov These substitutions are responsible for shifting the spectral properties of the dye, allowing for its use in multiplex detection systems where multiple fluorescent signals are measured simultaneously. metabion.com
Distinguishing Features from Other Fluorescein Analogs (e.g., FAM, TAMRA)
JOE occupies a distinct spectral niche compared to other common fluorescein analogs like FAM (fluorescein) and TAMRA (tetramethylrhodamine). metabion.com Its absorption and emission maxima are situated between those of FAM and TAMRA, making it a valuable component in multicolor genetic analysis. antibodies.comlumiprobe.com This spectral separation minimizes signal bleed-through between different dye channels, ensuring more accurate data. metabion.com While FAM is the most common fluorescein derivative for oligonucleotide labeling, JOE, along with other analogs like TET and HEX, provides the necessary spectral variety for complex experiments. chemgenesjapan.comstratech.co.uk
| Feature | JOE | FAM | TAMRA |
| Full Name | 4',5'-dichloro-2',7'-dimethoxyfluorescein | Fluorescein | Tetramethylrhodamine |
| Spectral Position | Between FAM and TAMRA/ROX antibodies.comlumiprobe.com | Shorter wavelength | Longer wavelength |
| Common Use | Multiplex detection, DNA sequencing metabion.comantibodies.com | General fluorescent labeling chemgenesjapan.com | FRET applications, labeling metabion.com |
Synthetic Methodologies for Joe Phosphoramidite, 6 Isomer
Precursor Synthesis of the JOE Fluorophore
The foundation of producing high-quality JOE phosphoramidite (B1245037) lies in the efficient synthesis of its core fluorophore structure. Researchers have focused on optimizing pathways and scaling up production to meet the demands of modern biotechnology.
Optimized Synthetic Pathways
The synthesis of the JOE fluorophore, 4′,5′-dichloro-2′,7′-dimethoxy-5(6)-carboxyfluorescein, is a multi-step process. While detailed experimental procedures are often proprietary or found in specialized literature, the general approach involves the condensation of a resorcinol (B1680541) derivative with a phthalic anhydride (B1165640) derivative. The introduction of the chloro and methoxy (B1213986) groups at the 4′ and 5′ positions and the 2′ and 7′ positions, respectively, is a key part of the synthesis that defines the JOE fluorophore's spectral properties. metabion.com
Regioselective Synthesis and Isomer Separation Strategies
A major challenge in the synthesis of JOE is the formation of two positional isomers, the 5-isomer and the 6-isomer, which arise from the carboxylation step. As these isomers have very similar physical and chemical properties, their separation is a critical and often complex part of the manufacturing process.
Chromatographic Separation of Isomeric Pentafluorophenyl Esters
A highly effective strategy for separating the 5- and 6-isomers of JOE involves their conversion to pentafluorophenyl (PFP) esters. bris.ac.ukacs.org PFP esters are active esters that are not only useful for subsequent conjugation reactions but also facilitate the chromatographic separation of the isomers. wikipedia.orgnih.gov The distinct chromatographic behavior of the isomeric PFP esters allows for their efficient separation using techniques like high-performance liquid chromatography (HPLC). bris.ac.ukgoogle.comvurup.sk This method provides a reliable means to isolate the desired 6-isomer in high purity. bris.ac.ukacs.org
Role of Protecting Groups in Isomer Purity
To further enhance the separation and purity of the JOE isomers, protecting groups are employed. The use of a bulky protecting group like cyclohexylcarbonyl (Chc) for the 3′- and 6′-hydroxyl groups of the fluorescein (B123965) core has proven to be particularly advantageous. bris.ac.uk The introduction of the bis(cyclohexylcarbonyl) groups increases the difference in the physical properties of the 5- and 6-isomers, making their chromatographic separation as pentafluorophenyl esters even more efficient. bris.ac.ukacs.org This strategy of using specific protecting groups is a key element in achieving the high isomeric purity required for phosphoramidite synthesis.
Derivatization to the Phosphoramidite Form
Once the pure 6-isomer of the JOE fluorophore is obtained, the final step is its conversion into the phosphoramidite reagent. This chemical transformation is essential for its use in automated oligonucleotide synthesis. The process involves the reaction of the 6-carboxy-JOE derivative with a suitable phosphitylating agent. This creates the reactive phosphoramidite moiety that can be coupled to the 5'-hydroxyl group of a growing oligonucleotide chain on a solid support. The resulting 6-JOE phosphoramidite is then purified and prepared for use in DNA synthesizers. bris.ac.ukglenresearch.commdpi.com
Acyl Protection of Phenolic Hydroxyls
The JOE molecule, a dichlorodimethoxyfluorescein derivative, contains phenolic hydroxyl groups that are reactive and can interfere with the subsequent phosphitylation and oligonucleotide synthesis steps. lumiprobe.com0qy.com To prevent unwanted side reactions, these hydroxyl groups are typically protected with acyl groups, such as pivaloyl esters. atdbio.com This protection strategy is critical for ensuring the stability of the dye molecule throughout the synthetic process and during its incorporation into the oligonucleotide chain. atdbio.com The use of these protecting groups prevents side-reactions during the solid-phase synthesis of the oligonucleotide. atdbio.com
Phosphitylation Reactions and Stability Considerations
The final step in the synthesis of the phosphoramidite is the phosphitylation of a hydroxyl group on the protected JOE dye. This reaction introduces the reactive phosphoramidite moiety, which is essential for coupling the dye to the growing oligonucleotide chain during solid-phase synthesis. nih.govjournalirjpac.com The phosphitylation is typically carried out using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite or a similar phosphitylating agent. The resulting phosphoramidite is a stable compound that can be purified and stored for later use in automated oligonucleotide synthesizers. sapphirebioscience.comlunanano.ca Stability of the phosphoramidite is crucial, and proper storage conditions, such as at -20°C in the dark and desiccated, are necessary to maintain its reactivity. sapphirebioscience.comlunanano.ca
Integration into Oligonucleotides via Solid-Phase Synthesis
The incorporation of JOE phosphoramidite, 6-isomer, into oligonucleotides is achieved through the well-established method of solid-phase synthesis. This automated process allows for the sequential addition of nucleotide building blocks, including the dye phosphoramidite, to a growing chain anchored to a solid support. researchgate.netbiotage.comtwistbioscience.com
Automated Oligonucleotide Synthesis Protocols
Dye phosphoramidites like JOE are readily compatible with standard automated DNA synthesis protocols. aatbio.com The synthesis cycle typically involves four main steps: detritylation, coupling, capping, and oxidation. sigmaaldrich.comeurofinsgenomics.com The JOE phosphoramidite is introduced at the desired position in the oligonucleotide sequence, usually at the 5'-terminus. glenresearch.com The synthesizer is programmed to deliver the JOE phosphoramidite and the necessary activators to the synthesis column at the appropriate cycle.
Table 1: Standard Automated Oligonucleotide Synthesis Cycle
| Step | Description | Reagents |
| Detritylation | Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside, exposing a free 5'-hydroxyl group. sigmaaldrich.comeurofinsgenomics.com | Trichloroacetic acid (TCA) in dichloromethane. sigmaaldrich.com |
| Coupling | The activated JOE phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. sigmaaldrich.comeurofinsgenomics.com | JOE phosphoramidite and an activator (e.g., tetrazole). biotage.comnih.gov |
| Capping | Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants. eurofinsgenomics.comidtdna.com | Acetic anhydride and 1-methylimidazole. |
| Oxidation | Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester. sigmaaldrich.comidtdna.com | Iodine, water, and pyridine. sigmaaldrich.com |
This table outlines the fundamental steps in solid-phase oligonucleotide synthesis.
Coupling Efficiency and Reaction Kinetics
Table 2: Factors Influencing Coupling Efficiency
| Factor | Impact on Coupling Efficiency |
| Activator | Different activators have varying acidities and can influence the rate of the coupling reaction. tcichemicals.com |
| Moisture | Water competes with the 5'-hydroxyl group for reaction with the activated phosphoramidite, leading to lower coupling yields. glenresearch.com |
| Phosphoramidite Quality | Fresh, high-quality phosphoramidites are essential for optimal coupling. glenresearch.com |
| Coupling Time | Longer coupling times can help to drive the reaction to completion, especially for bulky dye phosphoramidites. glenresearch.com |
This table summarizes key parameters that affect the success of the coupling step.
Deprotection Strategies and By-product Mitigation (e.g., Ammonium (B1175870) Hydroxide (B78521) and AMA considerations)
Following synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed. This deprotection step is critical and must be carefully controlled to avoid degradation of the dye. google.comgoogle.com
Standard deprotection is often carried out using concentrated ammonium hydroxide. lumiprobe.com For JOE-labeled oligonucleotides, this can be performed at 55°C for 17 hours to ensure complete removal of all protecting groups from the standard nucleobases. lumiprobe.com
However, some fluorescent dyes are sensitive to harsh deprotection conditions. aatbio.comglenresearch.com An alternative deprotection reagent is a mixture of aqueous ammonium hydroxide and aqueous methylamine (B109427) (AMA). glenresearch.comresearchgate.net While AMA can significantly speed up the deprotection process, it can lead to the formation of a non-fluorescent side product with JOE. lumiprobe.comglenresearch.com
To mitigate this, a two-step deprotection procedure is recommended when using AMA with JOE-labeled oligonucleotides:
Initial treatment with ammonium hydroxide for 30 minutes at room temperature. lumiprobe.comglenresearch.com
Addition of an equal volume of 40% aqueous methylamine and continuation of the deprotection as required (e.g., 10 minutes at 65°C). lumiprobe.comglenresearch.com
For particularly sensitive oligonucleotides, UltraMILD monomers can be used during synthesis, allowing for deprotection with potassium carbonate in methanol. glenresearch.comglenresearch.com
It is important to note that incomplete deprotection can lead to low-quality oligonucleotides with poor fluorescent properties. google.comgoogle.com Furthermore, certain dyes, like hexachlorofluorescein (HEX), have been shown to react with ammonium hydroxide to form non-fluorescent acridine (B1665455) derivatives, highlighting the importance of carefully chosen deprotection conditions. nih.gov
Table 3: Deprotection Conditions for JOE-Labeled Oligonucleotides
| Reagent | Conditions | Notes |
| Ammonium Hydroxide | 55°C for 17 hours. lumiprobe.com | Standard method, generally safe for JOE. |
| AMA (Ammonium Hydroxide/Methylamine) | Two-step: 1) NH4OH, RT, 30 min; 2) Add equal volume of 40% methylamine, 65°C, 10 min. lumiprobe.comglenresearch.com | Faster but can cause formation of a non-fluorescent byproduct if not performed in two steps. lumiprobe.com |
| Potassium Carbonate in Methanol | Used with UltraMILD monomers. glenresearch.comglenresearch.com | A milder alternative for sensitive oligonucleotides. |
This table provides a summary of common deprotection strategies and their considerations.
Absorption and Emission Properties in Solution and Oligonucleotide Conjugates
The utility of a fluorophore is fundamentally defined by its absorption (excitation) and emission spectra. These properties determine the appropriate instrumentation for its use and its suitability for combination with other dyes in multiplex assays.
JOE (4',5'-dichloro-2',7'-dimethoxyfluorescein) phosphoramidite is characterized by absorption and emission maxima in the green-yellow region of the visible spectrum. metabion.comantibodies.comlumiprobe.com When incorporated into oligonucleotides, the precise wavelength maxima can vary slightly depending on the supplier and local chemical environment. For the 6-isomer, reported values for absorption maximum (λabs) are typically in the range of 503 nm to 533 nm, while the emission maximum (λem) ranges from 525 nm to 554 nm. antibodies.comlumiprobe.comlunanano.caaatbio.com This spectral placement is intermediate between that of FAM (fluorescein) and red-shifted dyes like TAMRA or ROX. antibodies.comlumiprobe.comlumiprobe.comlunanano.ca
| Absorption Max (λabs) | Emission Max (λem) | Source |
|---|---|---|
| 533 nm | 554 nm | lumiprobe.comlunanano.ca |
| 520 nm | 545 nm | aatbio.com |
| 503 nm | 525 nm | antibodies.com |
| 520 nm | 548 nm | biosyn.com |
A key advantage of JOE is its well-resolved emission spectrum relative to other commonly used dyes, which is critical for multiplex detection applications. biosyn.com In techniques like multiplex qPCR and automated DNA sequencing, multiple targets are detected simultaneously, each labeled with a different fluorophore. The distinct spectra of these dyes must be sufficiently separated to minimize signal bleed-through or crosstalk between detection channels. metabion.com
The emission of JOE is spectrally positioned between the blue-shifted FAM dye and red-shifted dyes such as TAMRA (tetramethylrhodamine) and ROX (rhodamine X). antibodies.comlumiprobe.comlumiprobe.combiosyn.com This intermediate positioning allows it to be effectively integrated into dye sets for multicolor detection. For instance, dye sets for Applied Biosystems DNA sequencers have historically included combinations like FAM/JOE/TAMRA/ROX and FAM/JOE/NED/ROX. biosyn.com Due to its spectral characteristics, JOE is also considered a suitable alternative for other dyes in the yellow range, such as VIC® and HEX (hexachlorofluorescein). metabion.comlumiprobe.com
| Fluorophore | Typical Emission Color | Spectral Relationship to JOE | Common Application |
|---|---|---|---|
| FAM | Green | Blue-shifted (shorter wavelength) | Multiplex PCR, DNA Sequencing |
| JOE | Green-Yellow | Reference Dye | Multiplex PCR, DNA Sequencing |
| VIC® / HEX | Green-Yellow | Spectrally similar alternatives | Multiplex qPCR |
| TAMRA | Orange-Red | Red-shifted (longer wavelength) | FRET Quencher, DNA Sequencing |
| ROX | Red | Red-shifted (longer wavelength) | Passive Reference in qPCR |
Quantum Yield and Fluorescence Lifetime Studies
The efficiency and temporal characteristics of a fluorophore's emission are described by its quantum yield and fluorescence lifetime. These parameters are sensitive to the dye's molecular structure and its interaction with the local environment, including the linker used for conjugation and the adjacent nucleotide sequence.
The fluorescence quantum yield (ΦF)—the ratio of photons emitted to photons absorbed—is a measure of the efficiency of the fluorescence process. JOE is known to be a dye with a high quantum yield, with reported values for the 6-isomer around 0.61. lunanano.ca Other sources have reported a slightly lower value of 0.58. biosyn.com This high efficiency contributes to a strong fluorescence signal, which is advantageous for sensitive detection assays. metabion.com
While specific fluorescence lifetime data for JOE phosphoramidite are not widely published, the lifetime of its parent compound, fluorescein, is approximately 4.0 ns in aqueous buffer. ucsd.edu Fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state and can be influenced by factors such as solvent, temperature, and quenching interactions. nih.gov
The chemical linker that attaches a fluorophore to an oligonucleotide can significantly influence its photophysical properties. Linkers can be broadly categorized as flexible or rigid. Flexible linkers, such as those based on 6-aminohexanol (AH), are typically composed of single-bonded alkyl chains that allow for considerable conformational freedom. nih.gov In contrast, rigid linkers, which might incorporate cyclic structures like 4-trans-aminocyclohexanol (ACH) or proline-rich peptides, provide greater spatial separation and restrict the movement of the dye relative to the oligonucleotide. nih.gov
The structure of the linker can impact charge transfer dynamics and electronic coupling between the dye and the biomolecule. d-nb.infonih.govnih.gov A rigid linker can hold the fluorophore at a more fixed distance and orientation from the oligonucleotide, which can minimize undesirable interactions that lead to quenching and potentially stabilize or enhance fluorescence. nih.gov Conversely, a flexible linker may allow the dye to come into closer contact with quenching species, including certain nucleobases within the oligonucleotide itself. While these principles are well-established, specific research studies quantitatively comparing the effects of flexible versus rigid linkers on the quantum yield and fluorescence lifetime of JOE-labeled oligonucleotides are not prominent in the available literature.
The fluorescence intensity of many dyes, including fluorescein derivatives, is known to be dependent on the adjacent oligonucleotide sequence. nih.govresearchgate.net The most significant cause of this sequence-dependent variability is fluorescence quenching through photoinduced electron transfer (PET) from a nearby nucleobase to the excited fluorophore. nih.govrsc.org
Deoxyguanosine (dG) has the lowest oxidation potential among the canonical DNA bases, making it the most potent electron donor and, therefore, the primary cause of quenching for many dyes. nih.govacs.org Extensive studies on fluorescein (FAM), a close structural relative of JOE, have demonstrated that the proximity of the dye to a dG residue strongly quenches fluorescence. nih.govrsc.orgresearchgate.net The effect is most pronounced when dG is the adjacent nucleobase, and G-rich sequences can reduce fluorescence intensity by up to 60%. nih.gov This quenching occurs through the formation of a transient, non-fluorescent ground-state complex between the dye and the guanosine (B1672433) residue. acs.org Given that JOE is a chlorinated derivative of fluorescein, it is expected to exhibit similar strong quenching when in close proximity to dG residues in an oligonucleotide sequence. metabion.com This phenomenon underscores the importance of sequence context in the design of fluorescently labeled probes to ensure optimal and predictable signal output. acs.orgrsc.org
Environmental Sensitivity and Stability of Fluorescence
The reliability of a fluorescent probe depends on its stability under various experimental conditions, including pH changes and chemical treatments required during oligonucleotide synthesis and purification. JOE exhibits favorable stability characteristics for these applications.
Unlike its parent compound fluorescein, which is highly sensitive to pH, JOE's fluorescence is significantly more stable in acidic conditions. metabion.combiosyn.com This is attributed to the electron-withdrawing chloro and methoxy substituents on the xanthene ring, which make the dye less susceptible to protonation-induced quenching. metabion.combiosyn.com Research indicates that at a pH of 5, the fluorescence signal of JOE decreases by only about 30%, a marked improvement over the more pronounced quenching seen with fluorescein under similar conditions. biosyn.com
Furthermore, JOE phosphoramidite is stable to the standard deprotection conditions used at the completion of oligonucleotide synthesis. It withstands treatment with ammonium hydroxide, which is used to cleave the oligonucleotide from the solid support and remove protecting groups from the nucleobases. antibodies.comlumiprobe.combiosyn.com When using AMA (a mixture of ammonium hydroxide and aqueous methylamine), a minor non-fluorescent side product may form, but this can be avoided by performing a preliminary deprotection step with ammonium hydroxide alone before continuing with the AMA treatment. antibodies.comlumiprobe.com For long-term storage, the phosphoramidite form of the dye should be kept at -20°C in the dark and desiccated to maintain its integrity. lumiprobe.comlunanano.ca
pH-Insensitivity within Specific Ranges
An important characteristic of the JOE dye, once incorporated into an oligonucleotide, is its relative stability across certain pH ranges. Research has shown that the spectral and photophysical properties of JOE-labeled oligonucleotides remain constant within a pH range of 8.35 to 9.00. This stability is advantageous for many molecular biology applications that are performed under slightly alkaline conditions. The chemical structure of JOE, a chlorinated derivative of fluorescein, makes it less susceptible to quenching by protonation, which contributes to its low pH sensitivity. antibodies.com
Light Sensitivity and Storage Conditions
This compound, is sensitive to light and requires specific storage conditions to maintain its integrity. The compound should be stored at -20°C in the dark and should be protected from prolonged exposure to light. lumiprobe.comlunanano.calunanano.ca It is also recommended that the product be desiccated to prevent degradation from moisture. lumiprobe.comlunanano.ca For transportation purposes, the compound is stable at room temperature for up to three weeks. lumiprobe.comlunanano.ca Adherence to these storage conditions is critical for ensuring the reagent's performance in oligonucleotide synthesis. The solid phosphoramidite is typically a white foam or solid. lumiprobe.com
Advanced Spectroscopic Techniques for Characterizing JOE-Labeled Constructs
UV-Vis and Fluorescence Spectroscopy
UV-Visible and fluorescence spectroscopy are fundamental techniques for characterizing JOE phosphoramidite and the oligonucleotides labeled with it. The dye has a strong absorbance in the visible region and exhibits bright fluorescence with a high quantum yield. lunanano.ca These properties are central to its function as a reporter dye in various assays. The specific spectral properties can vary slightly depending on the commercial source and local chemical environment.
Key photophysical properties are summarized in the table below.
| Property | Value | Source(s) |
| Excitation Maximum (λex) | 533 nm | lumiprobe.comlunanano.calunanano.ca |
| 503 nm | antibodies.comaxispharm.com | |
| Emission Maximum (λem) | 554 nm | lumiprobe.comlunanano.calunanano.ca |
| 525 nm | antibodies.comaxispharm.com | |
| Molar Extinction Coefficient (ε) | 75,000 L·mol-1·cm-1 | lumiprobe.comlunanano.calunanano.ca |
| Fluorescence Quantum Yield (Φ) | 0.61 | lunanano.calunanano.ca |
This robust spectroscopic profile allows for its effective use in multiplex detection systems, where its signal can be clearly distinguished from other common fluorophores. antibodies.com
Mass Spectrometry for Conjugate Verification
Mass spectrometry is an indispensable tool for the quality control of phosphoramidites and the verification of labeled oligonucleotides. For this compound, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is routinely used to confirm the molecular weight and purity of the reagent itself. lumiprobe.comlunanano.calunanano.ca
Furthermore, after the synthesis of an oligonucleotide, mass spectrometry serves to verify the successful conjugation of the JOE dye to the nucleic acid chain. thermofisher.comlcms.cz This analysis confirms that the dye has been incorporated as intended and provides the accurate mass of the final labeled product. Techniques such as electrospray ionization (ESI) and fast-atom bombardment (FAB) mass spectrometry are powerful methods for determining the molecular weights of these acid-labile compounds and their resulting conjugates with high accuracy. researchgate.netnih.govnih.gov This verification step is critical for ensuring the quality and reliability of JOE-labeled probes and primers used in subsequent experiments. lcms.cz
Positionality of Joe Integration in Oligonucleotides
5'-Terminal Labeling Strategies
The most common method for attaching a fluorescent dye to an oligonucleotide is through the use of phosphoramidite chemistry on an automated DNA synthesizer. biosyn.comnih.gov JOE phosphoramidite is well-suited for this approach, allowing for the direct incorporation of the dye at the 5'-terminus of a synthetic oligonucleotide. thermofisher.comaatbio.comaatbio.com
The synthesis cycle typically involves four main steps: deprotection, coupling, capping, and oxidation. biosearchtech.com In the context of 5'-labeling with JOE, the phosphoramidite is introduced in the final coupling step. The 5'-hydroxyl group of the terminal nucleotide of the solid-phase-bound oligonucleotide is deprotected, creating a reactive site. The JOE phosphoramidite is then activated and coupled to this site. nih.govbiosearchtech.com This method ensures that a single dye molecule is attached to the 5' end of the full-length oligonucleotide. oup.comnih.gov The stability of the dye and its linkage to the oligonucleotide are maintained throughout the subsequent cleavage and deprotection steps. nih.gov
This strategy is widely employed in the synthesis of probes for various applications, including:
Real-time PCR (qPCR)
DNA sequencing
Fluorescence in situ hybridization (FISH)
Internal Incorporation within Oligonucleotide Sequences (e.g., as a dT replacement)
In addition to 5'-terminal labeling, JOE can also be incorporated internally within an oligonucleotide sequence. cambio.co.ukglenresearch.com This is often achieved by using a modified phosphoramidite, such as JOE-dT phosphoramidite. cambio.co.ukglenresearch.comglenresearch.com In this reagent, the JOE dye is attached to a deoxythymidine (dT) nucleoside. This allows for the replacement of a standard dT residue with a JOE-labeled dT during oligonucleotide synthesis. cambio.co.ukglenresearch.com
The key advantage of this approach is the ability to introduce a fluorescent label at a specific internal position without significantly disrupting the normal base-pairing properties of the oligonucleotide. cambio.co.ukglenresearch.com The linker arm connecting the dye to the base is designed to be flexible and of sufficient length to minimize steric hindrance with the DNA helix. This internal labeling strategy is particularly useful for applications such as:
Fluorescence Resonance Energy Transfer (FRET) probes
Molecular beacons
Studies of DNA-protein interactions
The use of JOE-dT phosphoramidite simplifies the synthesis of internally labeled oligonucleotides, as it can be directly incorporated using standard automated DNA synthesis protocols. aatbio.comacs.org A recommended coupling time of 10 minutes is often suggested for this modified phosphoramidite. cambio.co.ukglenresearch.com Deprotection of the resulting oligonucleotide can be carried out using standard ammonium (B1175870) hydroxide (B78521) procedures. lumiprobe.comantibodies.comcambio.co.ukglenresearch.com
Research Applications and Methodological Advancements Utilizing Joe Phosphoramidite, 6 Isomer
Oligonucleotide Probe Design and Development
The ability to attach fluorescent dyes to oligonucleotides has revolutionized the detection and quantification of specific nucleic acid sequences. JOE phosphoramidite (B1245037), 6-isomer, plays a significant role in the design and development of these fluorescent probes.
Design Principles for Fluorogenic Oligonucleotide Probes
Fluorogenic oligonucleotide probes are designed to emit a fluorescent signal only upon binding to their target sequence. A key principle in their design is the use of a fluorophore-quencher pair. The oligonucleotide probe is labeled with a fluorescent dye, such as JOE, and a quencher molecule. In the absence of the target, the probe exists in a conformation that brings the fluorophore and quencher into close proximity, resulting in the suppression of the fluorescent signal through Förster Resonance Energy Transfer (FRET). Upon hybridization to the target sequence, the probe undergoes a conformational change, separating the fluorophore from the quencher and leading to an increase in fluorescence.
Applications in Real-Time Nucleic Acid Amplification (e.g., Quantitative Polymerase Chain Reaction, qPCR)
JOE-labeled probes are extensively used in real-time nucleic acid amplification techniques like quantitative polymerase chain reaction (qPCR). metabion.comlumiprobe.combiosyn.comlunanano.calunanano.ca In qPCR, the increase in fluorescent signal is directly proportional to the amount of amplified product, allowing for the quantification of the initial target nucleic acid concentration.
Different probe formats, such as TaqMan probes and molecular beacons, can incorporate the JOE dye. genelink.combiocat.com TaqMan probes are hydrolysis probes that are cleaved by the 5' to 3' exonuclease activity of Taq polymerase during PCR, separating the JOE reporter dye from the quencher. genelink.com Molecular beacons, on the other hand, are hairpin-shaped probes that fluoresce upon hybridization to the target. researchgate.netbiocat.comnih.gov
Research has shown that there are no significant differences in the performance of qPCR probes synthesized with either the 5-JOE or 6-JOE isomers, indicating their interchangeability in this application. lumiprobe.com A study comparing two different JOE-labeled probes for the human GAPDH gene demonstrated minimal variation in the cycle threshold (Ct) values and maximum fluorescence intensity between the 5- and 6-isomers. lumiprobe.com
Table 1: Performance of 5-JOE vs. 6-JOE Labeled Probes in qPCR
| Probe | Isomer | Average Ct (10 pg template) | Average Ct (1 pg template) | Relative Fluorescence Intensity |
|---|---|---|---|---|
| Probe #1 | 5-JOE | 23.5 | 27.0 | ~90% |
| Probe #1 | 6-JOE | 24.0 | 27.5 | ~100% |
| Probe #2 | 5-JOE | 24.5 | 28.0 | ~85% |
Data adapted from a study comparing the performance of 5-JOE and 6-JOE isomers in qPCR. The results show no statistically significant difference between the two isomers. lumiprobe.com
Hybridization-Based Assays (e.g., Fluorescence In Situ Hybridization, FISH)
In hybridization-based assays like Fluorescence In Situ Hybridization (FISH), JOE-labeled oligonucleotide probes are used to detect and visualize specific DNA or RNA sequences within the context of the cell or tissue. lumiprobe.com These probes bind to their complementary targets, and the location of the fluorescent signal reveals the spatial distribution of the nucleic acid of interest. The brightness and photostability of the JOE dye are advantageous for imaging applications. Recent advancements in probe design, such as the development of densely labeled oligonucleotide probes, further enhance the signal intensity for detecting small genomic elements. nih.gov
DNA Sequencing Technologies
JOE phosphoramidite, 6-isomer, has been a cornerstone in the advancement of automated DNA sequencing and genetic analysis, primarily due to its distinct spectral properties that allow for multiplex detection.
Role in Automated DNA Sequencing and Genetic Analysis
In automated DNA sequencing, particularly in capillary electrophoresis-based methods, different fluorescent dyes are used to label the four DNA bases (A, T, C, and G). metabion.combiosyn.comlunanano.ca As the labeled DNA fragments pass through a detection window, a laser excites the dyes, and the emitted fluorescence is captured and analyzed to determine the DNA sequence. JOE's emission spectrum falls between that of FAM (blue/green) and TAMRA or ROX (yellow/red), making it an ideal component of a four-dye set for sequencing. metabion.comlumiprobe.combiosyn.com This allows for the simultaneous detection of all four bases in a single capillary.
Beyond sequencing, JOE-labeled oligonucleotides are employed in various genetic analysis techniques, including fragment analysis and single nucleotide polymorphism (SNP) genotyping. genelink.com
Multiplex Detection Strategies with Spectrally Resolvable Dyes
The ability to distinguish between different fluorescent signals in a single reaction is known as multiplexing. metabion.combiosyn.comlunanano.cabiocat.comnih.gov this compound, is a key enabler of multiplex assays due to its spectral resolvability from other commonly used dyes. metabion.combiosyn.comlunanano.cabiocat.comnih.gov By using a combination of dyes with distinct excitation and emission wavelengths, researchers can simultaneously detect multiple targets in a single sample, increasing throughput and reducing costs.
For instance, in a multiplex qPCR experiment, different targets can be detected using probes labeled with different dyes, such as FAM, JOE, VIC, and NED. The instrument can differentiate the signals from each dye, allowing for the quantification of multiple genes in one reaction. The selection of spectrally compatible dyes is crucial to minimize spectral overlap or "bleed-through" between detection channels. biosyn.com
Table 2: Spectroscopic Properties of Common Dyes Used in Multiplexing
| Dye | Excitation Max (nm) | Emission Max (nm) | Common Applications |
|---|---|---|---|
| FAM | 495 | 520 | qPCR, Sequencing |
| JOE | 520-533 | 548-554 | qPCR, Sequencing |
| VIC/HEX | ~535 | ~556 | qPCR |
| TAMRA | 555 | 580 | FRET, Sequencing |
This table provides a summary of the approximate excitation and emission maxima for JOE and other spectrally distinct dyes commonly used in multiplex applications. metabion.comlumiprobe.combiosyn.comlunanano.calunanano.ca
Molecular Interaction Studies
The ability to label oligonucleotides with JOE has significantly contributed to our understanding of molecular interactions at the nucleic acid level. These labeled probes serve as powerful tools for investigating the dynamics and binding affinities of various molecular complexes.
Förster Resonance Energy Transfer (FRET) Applications with JOE-Labeled Oligonucleotides
Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process between two fluorophores, a donor and an acceptor, that are in close proximity. The efficiency of this energy transfer is highly dependent on the distance between the two dyes, making it a "molecular ruler" for studying conformational changes in biomolecules. In the context of oligonucleotides, JOE is often used as a reporter dye in FRET-based assays. youtube.com
JOE-labeled oligonucleotides are frequently paired with a quencher molecule. When the oligonucleotide is in a specific conformation, such as a hairpin loop or when bound to a target, the JOE dye and the quencher are brought close together, resulting in the suppression of JOE's fluorescence. youtube.com Conversely, a change in conformation that increases the distance between the JOE dye and the quencher leads to an increase in fluorescence. This principle is fundamental to various probe technologies, including TaqMan probes, Scorpion primers, and Molecular Beacons, which are widely used in real-time PCR applications. genelink.com
A common quencher paired with JOE is Black Hole Quencher-1 (BHQ-1), due to their excellent spectral overlap, which is crucial for efficient FRET-based quenching. genelink.com The change in fluorescence intensity of JOE upon hybridization or enzymatic cleavage of these probes allows for the real-time monitoring of nucleic acid amplification and the sensitive detection of specific target sequences.
Investigation of Nucleic Acid-Protein and Nucleic Acid-Small Molecule Interactions
JOE-labeled oligonucleotides are instrumental in studying the intricate interactions between nucleic acids and other molecules, such as proteins and small molecule drugs. These studies are crucial for understanding fundamental biological processes and for the development of new therapeutic agents. genelink.comnih.govnih.gov
By labeling an oligonucleotide with JOE, researchers can monitor changes in the fluorescence signal upon the binding of a protein or a small molecule. These changes can manifest as alterations in fluorescence intensity, polarization, or lifetime, providing valuable information about the binding event, including affinity and kinetics. For instance, a FRET-based assay can be designed where a JOE-labeled DNA probe and a protein labeled with a suitable acceptor dye are used. The binding of the protein to the DNA brings the donor and acceptor dyes into proximity, resulting in a detectable FRET signal. nih.gov
These techniques have been applied to investigate a wide range of interactions, including those involving transcription factors, DNA repair enzymes, and potential drug candidates that target specific nucleic acid sequences. The ability to perform these assays in a quantitative and real-time manner provides deep insights into the mechanisms of molecular recognition.
Genomic Research and Diagnostic Methodologies
The unique spectral properties of this compound, have made it a valuable component in various genomic research and diagnostic assays, particularly those requiring high specificity and the ability to multiplex.
Single Nucleotide Polymorphism (SNP) Detection
Single Nucleotide Polymorphisms (SNPs) are the most common type of genetic variation among individuals and are associated with various traits and diseases. The accurate detection of SNPs is therefore critical for genetic research and personalized medicine. JOE-labeled probes are frequently employed in allele-specific PCR assays for SNP genotyping. genelink.comnih.govplos.org
In a typical TaqMan SNP genotyping assay, two allele-specific probes are used, each labeled with a different fluorescent dye. For example, one probe might be labeled with FAM to detect one allele, while the other is labeled with JOE to detect the alternative allele. During PCR, only the probe that is perfectly complementary to the target allele will bind and be cleaved by the Taq polymerase, releasing the fluorescent dye and generating a signal. By measuring the fluorescence of FAM and JOE, the genotype of an individual can be determined. The ability to distinguish between the signals from different dyes allows for the simultaneous analysis of multiple SNPs in a single reaction, a process known as multiplexing. nih.govplos.org
The performance of JOE-labeled probes in discriminating between different alleles is a critical factor in the accuracy of these assays. The following table illustrates a hypothetical example of results from a multiplex SNP genotyping experiment using JOE-labeled probes.
Table 1: Hypothetical Multiplex SNP Genotyping Results using JOE-labeled Probes
| Sample ID | SNP 1 (Allele A - FAM) | SNP 1 (Allele B - JOE) | SNP 2 (Allele C - VIC) | SNP 2 (Allele D - NED) | Genotype SNP 1 | Genotype SNP 2 |
|---|---|---|---|---|---|---|
| Sample 001 | + | - | + | - | Homozygous A | Homozygous C |
| Sample 002 | - | + | - | + | Homozygous B | Homozygous D |
| Sample 003 | + | + | + | + | Heterozygous AB | Heterozygous CD |
| Sample 004 | + | - | - | + | Homozygous A | Homozygous D |
Gene Expression Profiling
Analyzing the expression levels of multiple genes simultaneously is crucial for understanding complex biological processes and disease states. JOE-labeled probes are widely used in multiplex real-time quantitative PCR (qPCR) to quantify the expression of several genes in a single experiment. gene-quantification.denih.gov
In multiplex qPCR, different gene targets are detected using probes labeled with distinct fluorescent dyes. The spectral separation of JOE from other commonly used dyes like FAM, VIC, and Cy5 allows for the simultaneous measurement of multiple gene transcripts without significant signal overlap. gene-quantification.de This capability is particularly advantageous when working with limited sample material, as it maximizes the amount of information that can be obtained.
The following interactive table demonstrates a hypothetical dataset from a multiplex gene expression analysis using JOE and other fluorescent dyes.
Table 2: Hypothetical Multiplex Gene Expression Analysis
| Gene Target | Reporter Dye | Ct Value (Control) | Ct Value (Treated) | Fold Change |
|---|---|---|---|---|
| Gene A | FAM | 22.5 | 25.0 | 0.177 |
| Gene B (Housekeeping) | VIC | 19.2 | 19.3 | 0.933 |
| Gene C | JOE | 28.1 | 24.5 | 12.126 |
| Gene D | Cy5 | 26.7 | 26.8 | 0.933 |
Emerging Applications
The versatility of this compound, continues to drive the development of novel applications in molecular science. Researchers are exploring its use in the creation of advanced biosensors and in the field of DNA nanotechnology. For instance, JOE-labeled oligonucleotides can be incorporated into DNA-based nanostructures to act as reporters for conformational changes or the presence of specific analytes. nih.govresearchgate.net
Furthermore, the development of new fluorescence-based detection platforms and imaging techniques is expanding the potential uses of JOE and other chlorinated fluorescein (B123965) derivatives. These emerging applications hold promise for even more sensitive and specific detection methods for a wide range of biological molecules and processes, with potential impacts on diagnostics, drug discovery, and our fundamental understanding of biology. researchgate.net
Integration with Bioorthogonal Chemistry for Advanced Labeling
The utility of this compound, in advanced nucleic acid labeling is significantly enhanced through its integration with bioorthogonal chemistry. This approach involves the incorporation of a chemically inert functional group into the oligonucleotide via a modified JOE phosphoramidite during solid-phase synthesis. nih.gov This latent group can then be specifically and efficiently reacted with a probe molecule (e.g., another fluorophore, a quencher, or a nanoparticle) in a complex biological environment without interfering with native biochemical processes.
A prime example of this strategy is the development of JOE phosphoramidites that are pre-functionalized with a bioorthogonal handle, such as an alkyne group. buyolig.com For instance, the commercially available "6-JOEPro phosphoramidite" incorporates a but-3-yn-1-yloxy moiety. buyolig.com This terminal alkyne group is poised for participation in copper-catalyzed or strain-promoted alkyne-azide cycloaddition reactions, cornerstone "click chemistry" ligations.
The process begins with the standard automated synthesis of an oligonucleotide, where the alkyne-modified 6-JOE phosphoramidite is added at the desired position, typically the 5'-terminus. buyolig.com Following synthesis, cleavage, and deprotection, the resulting alkyne-labeled, JOE-tagged oligonucleotide can be purified. This molecule is now ready for the bioorthogonal conjugation step. By introducing an azide-modified molecule of interest, a stable triazole linkage is formed, covalently attaching the new functionality to the JOE-labeled oligonucleotide. This two-step labeling strategy provides modularity and flexibility, allowing for the introduction of a wide array of functionalities post-synthesis. nih.gov
Table 1: Properties of an Alkyne-Modified 6-JOE Phosphoramidite for Bioorthogonal Labeling
| Property | Value |
|---|---|
| Chemical Name | 6-((6-((2R,4R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-(((but-3-yn-1-yloxy)(diisopropylamino)phosphanyl)oxy)cyclopentyl)-6-oxohexyl)carbamoyl)-2',7'-Dimethoxy-4',5'-dichloro-3-oxo-3H-spiro [isobenzofuran-1,9'-xanthene]-3',6'-diyl bis(cyclohexanoate) |
| Molecular Formula | C₇₈H₈₉Cl₂N₄O₁₆P |
| Molecular Weight | 1438.5 g/mol |
| Bioorthogonal Handle | But-3-yn-1-yloxy (Terminal Alkyne) |
| Recommended Coupling Time | 6 minutes |
| Recommended Deprotection | Ammonium (B1175870) hydroxide (B78521) at 60°C for 6 hours |
Data sourced from Primetech. buyolig.com
Design of Molecular Beacons
This compound, is a valuable reagent for the synthesis of Molecular Beacons, which are highly specific nucleic acid probes used for detecting target DNA or RNA sequences. nih.gov A Molecular Beacon is a single-stranded oligonucleotide that possesses a stem-loop structure. The loop contains a probe sequence complementary to the target, while the stem is formed by the hybridization of complementary arm sequences at the 5' and 3' ends of the molecule. A fluorophore is attached to one end of the oligonucleotide, and a quencher is attached to the other. nih.gov
In the design of a JOE-based Molecular Beacon, the 6-JOE phosphoramidite is used to incorporate the JOE fluorophore, typically at the 5'-end of the oligonucleotide during solid-phase synthesis. aatbio.comglenresearch.com A suitable non-fluorescent quencher, whose absorption spectrum overlaps with the emission spectrum of JOE, is attached to the 3'-end. In the absence of a target, the beacon remains in its hairpin conformation, bringing the JOE fluorophore into close proximity with the quencher. This proximity results in efficient Förster Resonance Energy Transfer (FRET), and the fluorescence of JOE is quenched. nih.gov
Upon introduction of the target sequence, the probe sequence in the loop of the beacon hybridizes to it. This hybridization event is thermodynamically more favorable than the stem hybridization, forcing a conformational change that separates the stem and, consequently, the JOE fluorophore from the quencher. This separation disrupts FRET, restoring the fluorescence of the JOE dye, which can be detected as a signal indicating the presence of the target. nih.gov The spectral properties of JOE—with its absorption and emission maxima situated between those of FAM and TAMRA/ROX—make it an excellent choice for multiplex assays where multiple targets are detected simultaneously using different colored fluorophores. lumiprobe.combroadpharm.com
Table 2: Key Parameters for Designing a 6-JOE Molecular Beacon
| Parameter | Description / Value | Reference |
|---|---|---|
| Fluorophore | 6-JOE (dichloro-dimethoxy-fluorescein) | glenresearch.com |
| Excitation Maximum (λex) | ~533 nm | lunanano.calunanano.ca |
| Emission Maximum (λem) | ~554 nm | lunanano.calunanano.ca |
| Fluorescence Quantum Yield | 0.61 | lunanano.calunanano.ca |
| Typical Position | 5'-terminus, incorporated via 6-JOE phosphoramidite | aatbio.com |
| Quencher Selection | A non-fluorescent quencher with strong absorption around 554 nm (e.g., Black Hole Quenchers like BHQ-1 or BHQ-2). The choice is critical for low background signal. | nih.gov |
| Probe Loop Design | 15-30 nucleotides, complementary to the target sequence. | nih.gov |
| Stem Design | 5-7 nucleotides, self-complementary sequences at 5' and 3' ends. The melting temperature of the stem should be 7-10°C above the assay temperature. | nih.gov |
Methodological Considerations and Future Directions in Joe Phosphoramidite Research
Purity Assessment and Quality Control in Synthesis and Application
The successful application of JOE phosphoramidite (B1245037), 6-isomer, in the synthesis of fluorescently labeled oligonucleotides is critically dependent on stringent quality control measures. The purity of the phosphoramidite and the resulting oligonucleotide directly impacts the reliability and reproducibility of downstream applications.
Rigorous Purification of Synthesized Oligonucleotides
The synthesis of oligonucleotides using phosphoramidite chemistry is a stepwise process where impurities can be introduced at each cycle. lcms.cz Consequently, rigorous purification of the final JOE-labeled oligonucleotide is essential to remove failure sequences (truncated oligonucleotides), and any remaining protecting groups or uncoupled dye. waters.com
Several chromatographic techniques are employed for this purpose, with High-Performance Liquid Chromatography (HPLC) being a prominent method. nih.gov
Reverse-Phase HPLC (RP-HPLC): This is a widely used method that separates oligonucleotides based on their hydrophobicity. labcluster.com The presence of the JOE dye, which is hydrophobic, facilitates excellent separation of the full-length labeled product from unlabeled failure sequences. labcluster.com RP-HPLC can effectively purify oligonucleotides up to approximately 50 bases in length, although longer sequences can be purified with potentially lower yields and purity. labcluster.com The use of smaller particle size columns (e.g., 2.5 µm) can enhance the resolution of these separations. nih.gov
Ion-Exchange HPLC (IEX-HPLC): This technique separates oligonucleotides based on the charge of their phosphodiester backbone. It is particularly effective for purifying large quantities of oligonucleotides and can achieve high purity levels. lcms.cz
Dual HPLC Purification: For applications demanding the highest purity, a combination of anion exchange (AX) HPLC followed by RP-HPLC is often employed. This two-step process can yield products with purity levels around 90%, depending on the complexity of the oligonucleotide. biosearchtech.com
Polyacrylamide Gel Electrophoresis (PAGE): PAGE is another effective method for purifying oligonucleotides, especially for achieving high purity, though it may result in lower yields compared to other methods. biosearchtech.com
Size-Exclusion Chromatography (SEC): This method separates molecules based on their size and is useful for removing unincorporated labels from the labeled oligonucleotide. nih.gov
The choice of purification method depends on the intended application, the length of the oligonucleotide, and the required level of purity. labcluster.combiosearchtech.com For instance, applications like quantitative PCR (qPCR) with fluorescent probes often necessitate highly purified oligonucleotides. biosearchtech.com
Table 1: Comparison of Oligonucleotide Purification Methods
| Purification Method | Principle of Separation | Primary Application | Advantages | Disadvantages |
| Reverse-Phase HPLC (RP-HPLC) | Hydrophobicity | Purification of dye-labeled oligos | Excellent separation of labeled vs. unlabeled oligos, good for larger scales | Resolution decreases with oligo length |
| Ion-Exchange HPLC (IEX-HPLC) | Charge (phosphodiester backbone) | Large-scale purification | High loading capacity, high resolution and yield | May be less effective at separating oligos of similar length |
| Dual HPLC (AX-HPLC followed by RP-HPLC) | Charge and Hydrophobicity | Applications requiring very high purity (e.g., qPCR probes) | Rigorous purification, high purity (~90%) | More time-consuming, potentially lower yield |
| Polyacrylamide Gel Electrophoresis (PAGE) | Size and Conformation | High-purity applications | High resolution | Can be lower yielding than HPLC methods |
| Size-Exclusion Chromatography (SEC) | Size | Removal of unincorporated labels | Effective for separating molecules of different sizes | Not ideal for separating full-length from truncated sequences |
| Desalting | Size | Removal of small molecule impurities (e.g., salts) | Removes synthesis by-products, sufficient for some applications with short oligos | Does not remove failure sequences effectively |
Importance of Batch-to-Batch Reproducibility
Consistency in the quality of JOE phosphoramidite from one synthesis batch to another is paramount for reliable and reproducible results in oligonucleotide synthesis. thermofisher.com Impurities in the phosphoramidite starting material can be incorporated into the growing oligonucleotide chain, leading to a final product with compromised integrity and efficacy. usp.org Even trace amounts of impurities can have a significant impact; for example, a 0.2% critical impurity in a phosphoramidite used multiple times in a sequence can lead to a substantial percentage of the final oligonucleotide containing that impurity. thermofisher.com
Key aspects of ensuring batch-to-batch reproducibility include:
Stringent Quality Control of Raw Materials: Manufacturers must implement rigorous testing of phosphoramidite starting materials to ensure they meet high-purity standards. lcms.czusp.org This includes analyzing for potential impurities that could affect the synthesis process. thermofisher.com
Consistent Manufacturing Processes: Well-defined and controlled manufacturing processes for phosphoramidites are essential to minimize variations between batches. thermofisher.com This includes measures to prevent oxidation and degradation of the phosphoramidites. lcms.cz
Analytical Method Validation: The use of validated analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS) and ³¹P NMR, is crucial for assessing the purity and identity of each phosphoramidite batch. lcms.czusp.org
Coupling Efficiency Monitoring: The efficiency of the coupling reaction during oligonucleotide synthesis is a key metric for assessing the quality of the phosphoramidite. google.com High and consistent coupling efficiencies, typically greater than 99%, are necessary for the synthesis of high-quality oligonucleotides, especially for longer sequences. eurofinsgenomics.com
Inconsistent phosphoramidite quality can lead to variability in synthesis yields, increased levels of impurities, and ultimately, unreliable performance in downstream applications. biosyn.com Therefore, a strong partnership between researchers and phosphoramidite suppliers, with a focus on quality assurance and transparency, is crucial.
Strategies for Mitigating Fluorescence Quenching in Labeled Oligonucleotides
Fluorescence quenching, a process that decreases the fluorescence intensity of a fluorophore, is a significant consideration in the design and application of JOE-labeled oligonucleotides. youtube.com Quenching can occur through various mechanisms, including Förster Resonance Energy Transfer (FRET) and static (contact) quenching. biosearchtech.com Understanding and mitigating these effects are crucial for maximizing the performance of fluorescent probes.
Optimal Spacer Design to Prevent Self-Quenching
When a fluorescent dye like JOE is attached to an oligonucleotide, the flexibility of the linker arm can allow the dye to interact with the nucleobases or even with itself in multiply-labeled oligos, leading to self-quenching. oup.com The design of the spacer arm connecting the dye to the oligonucleotide is therefore critical.
Flexible vs. Rigid Linkers: Traditionally, long, flexible linkers have been used. While these can distance the dye from the oligonucleotide, their lack of structure can still allow for undesirable interactions that lead to quenching. oup.com In contrast, short, rigid linkers can restrict the movement of the dye, holding it in a more defined position and minimizing interactions with the DNA helix and other dyes. oup.com This can lead to reduced quenching and a more predictable fluorescent signal. oup.com
Linker Length: The length of the spacer arm is also a key factor. Shorter carbon chain linkers (e.g., C3) may be suitable when proximity to the oligonucleotide does not cause issues, while longer chains (e.g., C6, C12) are often used to create more distance and reduce interactions. biosyn.com
The goal of optimal spacer design is to position the JOE dye in an environment where its fluorescence is not compromised by interactions with the oligonucleotide or other nearby molecules.
Contextual Effects on Fluorescence Intensity
The fluorescence of JOE can be significantly influenced by its local environment, including the oligonucleotide sequence and its hybridization state.
Influence of Neighboring Bases: The specific nucleobases adjacent to the JOE dye can have a profound impact on its fluorescence intensity. Guanine (B1146940), in particular, is known to be an efficient quencher of many fluorophores, including those in the fluorescein (B123965) family, through a process of photoinduced electron transfer (PET). nih.govnih.gov Therefore, the placement of JOE away from guanine residues in the oligonucleotide sequence can help to mitigate quenching.
Hybridization Effects: The hybridization of a JOE-labeled oligonucleotide to its complementary strand can lead to either an increase or a decrease in fluorescence intensity, depending on the sequence context and the position of the dye. nih.gov In some cases, hybridization can shield the dye from quenching interactions, leading to an increase in fluorescence. nih.gov Conversely, if the complementary strand brings a quenching base, such as guanine, into proximity with the dye, a decrease in fluorescence may be observed. nih.gov For example, studies have shown that a JOE-labeled probe can exhibit a significant increase in fluorescence upon hybridization to its target. acs.org
Secondary Structure: The secondary structure of the DNA in the vicinity of the dye can also affect fluorescence. For instance, the formation of duplex regions can influence the degree of quenching by transition metal ions. nih.gov
These contextual effects highlight the importance of careful sequence design and empirical testing when developing JOE-labeled probes for specific applications.
Advances in Linker Chemistry and Scaffold Design for Optimal Dye Performance
Ongoing research in linker chemistry and scaffold design aims to provide greater control over the positioning and environment of fluorescent dyes like JOE, thereby optimizing their performance.
Versatile Linker Chemistries: The development of novel linker chemistries offers more options for attaching dyes to oligonucleotides. For example, linkers that allow for "click chemistry" or amide bond formation provide versatile and efficient methods for labeling. nih.gov These methods can be used to attach a wide variety of molecules to oligonucleotides, including fluorescent dyes. biosyn.com
Scaffold-Based Assembly: DNA origami and other DNA nanostructures provide a powerful platform for the precise assembly of fluorescent dyes. researchgate.net By incorporating dye-modified phosphoramidites into specific locations within a DNA scaffold, it is possible to control the number, spacing, and orientation of the dyes with high precision. This approach can be used to create complex fluorescent reporters with tailored properties.
Functionalized Scaffolds: Scaffolds can be designed with specific functionalities, such as aptamers or reactive groups for post-synthesis modification. acs.org This allows for the creation of sophisticated biosensors and other functional nucleic acid devices where the performance of the JOE dye is optimized within a defined structural context. For example, tissue engineering scaffolds can be designed with specific pore morphologies to influence cellular behavior. nih.gov
These advancements in linker and scaffold technologies are paving the way for the development of next-generation fluorescent probes with enhanced brightness, stability, and responsiveness, further expanding the utility of JOE phosphoramidite in molecular biology and diagnostics.
Tailoring Linker Properties for Specific Applications
The linker connecting the JOE dye to the oligonucleotide is not merely a spacer; its chemical properties can significantly influence the performance of the resulting probe. Research in this area focuses on modifying linkers to improve solubility, reduce steric hindrance, and enhance the photophysical properties of the dye. For instance, the use of polyethylene (B3416737) glycol (PEG) linkers is a common strategy to increase the hydrophilicity and biocompatibility of fluorescent probes. axispharm.com The length and composition of the linker can be adjusted to optimize the distance between the dye and the oligonucleotide, which can affect energy transfer efficiencies in applications like FRET (Förster Resonance Energy Transfer) probes.
Furthermore, the development of cleavable linkers offers an additional layer of control, allowing for the release of the dye or the labeled fragment under specific conditions. axispharm.com This can be particularly useful in applications requiring the separation of the fluorescent signal from the target molecule after detection. Future research will likely focus on creating "smart" linkers that respond to specific biological triggers, enabling more sophisticated and targeted analytical methods.
Development of Novel Non-Nucleosidic Scaffolds
While traditionally JOE is attached to a standard nucleoside, researchers are exploring the use of non-nucleosidic scaffolds to introduce the dye into an oligonucleotide. These alternative chemical structures can offer several advantages. For example, they can provide a more rigid and defined orientation for the dye, which can lead to more consistent and predictable fluorescence. researchgate.net This is particularly important for applications that rely on precise measurements of fluorescence intensity or polarization.
Moreover, non-nucleosidic scaffolds can be designed to be more resistant to enzymatic degradation, increasing the stability of the probe in biological samples. nih.gov The development of these novel scaffolds is an active area of research, with the goal of creating more robust and versatile fluorescent probes for a wide range of applications. This includes the design of scaffolds that can be incorporated at any position within an oligonucleotide sequence, offering greater flexibility in probe design. nih.gov
Development of Novel JOE-Derived Probes for Emerging Biotechnologies
The unique spectral characteristics of JOE make it a valuable starting point for the development of new fluorescent probes tailored for cutting-edge biotechnological applications.
Expanding the Repertoire of Fluorescent Labels
While JOE itself is a well-established fluorescent label, there is ongoing research into synthesizing new derivatives with improved properties. sapphirebioscience.com This includes modifications to the xanthene core of the dye to fine-tune its absorption and emission spectra, increase its quantum yield, and enhance its photostability. nih.gov The goal is to create a broader palette of fluorescent colors based on the JOE structure, which would be invaluable for multiplexing experiments where multiple targets need to be detected simultaneously. lumiprobe.com
The synthesis of novel chlorinated fluoresceins has demonstrated the potential for creating probes with strong fluorescence and high photostability. nih.gov These efforts aim to overcome some of the limitations of existing dyes, such as susceptibility to photobleaching, which can be a significant issue in long-term imaging experiments.
Adapting JOE Phosphoramidite for Next-Generation Sequencing Methodologies
Next-generation sequencing (NGS) has revolutionized genomics research, and fluorescently labeled nucleotides are at the heart of many NGS platforms. youtube.com JOE phosphoramidite is already used in DNA sequencing, but there is potential to further adapt it for emerging NGS methodologies. lumiprobe.comantibodies.com This includes optimizing its performance in single-molecule sequencing technologies, where the detection of a single fluorescent event is critical.
Research in this area may involve modifying the JOE dye to make it more compatible with the specific enzymes and reaction conditions used in different NGS platforms. Additionally, the development of JOE-based probes with longer fluorescence lifetimes could enable new detection strategies that are less susceptible to background noise.
Interdisciplinary Research Integrating JOE Phosphoramidite Chemistry
The full potential of JOE phosphoramidite can only be realized through a collaborative approach that brings together expertise from different scientific disciplines.
Synergies between Synthetic Chemistry and Biophysical Studies
The design and synthesis of novel JOE-derived probes is intrinsically linked to the biophysical characterization of their properties. sapphirebioscience.com Synthetic chemists can create new molecules with tailored linkers and scaffolds, while biophysicists can use techniques like fluorescence spectroscopy and microscopy to evaluate their performance. This iterative process of design, synthesis, and characterization is essential for developing probes with optimized properties for specific biological applications.
For example, biophysical studies can provide valuable insights into how the local environment affects the fluorescence of a JOE-labeled oligonucleotide. This information can then be used to design probes that are more sensitive and specific for their intended target. This collaborative approach ensures that the development of new fluorescent probes is driven by a deep understanding of both their chemical and physical properties.
Potential for Novel Diagnostic and Therapeutic Applications
The unique spectral characteristics of JOE phosphoramidite, 6-isomer, position it as a valuable tool for the development of novel diagnostic and therapeutic applications. Its fluorescence emission, situated between that of FAM and TAMRA/ROX dyes, makes it particularly suitable for multiplex detection systems where multiple targets are analyzed simultaneously. lumiprobe.comyoutube.com This capability is crucial for creating more efficient and comprehensive diagnostic assays.
In the realm of diagnostics, oligonucleotides labeled with this compound, are integral to a variety of techniques. biosyn.com These labeled oligonucleotides can function as probes in hybridization-based assays, including in situ hybridization and microarray analysis, allowing for the detection and quantification of specific DNA or RNA sequences within a sample. biosyn.comgenelink.com For instance, they are employed in real-time polymerase chain reaction (qPCR) as reporter moieties in TaqMan probes, Scorpion primers, and Molecular Beacons. genelink.com In these applications, the JOE dye is often paired with a dark quencher, such as BHQ-1, due to their excellent spectral overlap, enabling precise measurement of nucleic acid amplification. genelink.com
Furthermore, JOE-labeled primers are utilized in allele-specific real-time PCR for bacterial single nucleotide polymorphism (SNP) genotyping and in automated DNA sequencing. genelink.combiosyn.com The ability to resolve JOE's emission from other common sequencing dyes like FAM and TAMRA allows for its inclusion in multicolor dye sets, enhancing the throughput of sequencing and genetic analysis applications such as amplified fragment length polymorphism (AFLP) and microsatellite analysis. genelink.combiosyn.com
The potential for therapeutic applications, while less explored, is an emerging area of interest. The development of antisense oligonucleotides and small interfering RNAs (siRNAs) represents a key strategy in modern therapeutics. axispharm.com Fluorescently labeled oligonucleotides, such as those incorporating JOE, can be instrumental in studying the mechanisms of these therapeutic modalities. By tracking the delivery, localization, and stability of these nucleic acid-based drugs within cells and tissues, researchers can gain valuable insights to optimize their design and efficacy. While direct therapeutic applications of the JOE moiety itself are not established, its role as a reporter molecule in the research and development of nucleic acid therapies is significant.
The ongoing refinement of oligonucleotide synthesis and labeling technologies, including the use of phosphoramidite chemistry, continues to expand the possibilities for JOE-labeled oligonucleotides. thermofisher.com Future research may focus on developing novel probe designs and FRET (Förster Resonance Energy Transfer) pairs involving JOE to enhance the sensitivity and specificity of diagnostic assays. sbsgenetech.com Additionally, the application of JOE-labeled oligonucleotides in studying nucleic acid structure, function, and interactions with other biomolecules will likely contribute to a deeper understanding of biological processes and the development of new therapeutic interventions. genelink.comoup.com
Table 1: Applications of this compound in Diagnostics
| Application | Description | Key Features |
| Real-Time PCR (qPCR) | Used as a reporter dye in TaqMan probes, Scorpion primers, and Molecular Beacons for quantitative nucleic acid detection. genelink.com | Paired with dark quenchers like BHQ-1; allows for real-time monitoring of amplification. genelink.comlumiprobe.com |
| DNA Sequencing | Incorporated into primers for automated DNA sequencing to generate fluorescently-labeled fragments. genelink.combiosyn.com | Spectral properties allow for multiplex detection with other dyes like FAM and TAMRA/ROX. lumiprobe.combiosyn.com |
| Genotyping | Employed in allele-specific PCR for the identification of single nucleotide polymorphisms (SNPs). genelink.com | Enables differentiation between genetic variants. |
| Hybridization Probes | Used to label DNA oligonucleotides for various in vivo and in vitro research and diagnostic applications. genelink.com | Allows for the detection and localization of specific nucleic acid sequences. |
| Genetic Analysis | Utilized in techniques such as Amplified Fragment Length Polymorphism (AFLP) and microsatellite analysis. genelink.com | Facilitates the generation of fluorescently-labeled products for fragment analysis. |
Q & A
Q. What are the key spectral properties of JOE phosphoramidite, 6-isomer, and how should they guide fluorescence detection setup?
this compound exhibits absorption maxima at 533 nm and emission maxima at 554 nm , with a high extinction coefficient (75,000 M⁻¹cm⁻¹ ) and fluorescence quantum yield (0.61 ) . These properties position its emission between FAM (520 nm) and TAMRA/ROX (580 nm), making it suitable for multiplexed assays. Researchers should configure detectors to capture emission in the 550–560 nm range and avoid spectral overlap with dyes like HEX (emission ~556 nm) by using appropriate optical filters .
Q. What are the recommended storage and handling conditions for this compound to ensure stability during oligonucleotide synthesis?
Store the compound at -20°C in anhydrous acetonitrile or dichloromethane (DCM) to prevent hydrolysis of the phosphoramidite group. Prior to synthesis, equilibrate the reagent to room temperature in a desiccator to avoid moisture absorption, which can reduce coupling efficiency . Purity (>95%) and isomer specificity (>97%) should be verified via HPLC or ³¹P NMR before use .
Q. How does the chemical structure of this compound influence its reactivity and incorporation efficiency in solid-phase oligonucleotide synthesis?
The 6-isomer’s structure includes two chlorine atoms and methoxy groups on the xanthene ring, enhancing its stability and fluorescence compared to the 5-isomer. Its phosphoramidite group reacts with the 5′-hydroxyl of the growing oligonucleotide chain under standard coupling conditions (e.g., using tetrazole or ethylthiotetrazole as activators). Optimal coupling times (~60–90 seconds) and anhydrous conditions are critical to achieve >98% stepwise yield .
Advanced Research Questions
Q. What methodological considerations are critical when designing multiplexed fluorescence assays using this compound alongside other xanthene dyes?
JOE’s emission at 554 nm overlaps minimally with FAM (520 nm) but may interfere with HEX (556 nm) or TET (~538 nm). For multiplexing, use narrow-bandpass filters or spectral unmixing algorithms. Validate specificity by synthesizing control oligonucleotides labeled with individual dyes and analyzing cross-talk via fluorescence microscopy or capillary electrophoresis . Reference dye excitation/emission tables:
| Dye | Absorption (nm) | Emission (nm) | Quantum Yield |
|---|---|---|---|
| JOE (6-isomer) | 533 | 554 | 0.61 |
| FAM | 495 | 520 | 0.85 |
| R6G (6-isomer) | 518 | 542 | 0.95 |
Q. How can researchers optimize coupling efficiency of this compound in automated DNA synthesizers, particularly in complex oligonucleotide architectures?
Low coupling efficiency (<95%) may arise from steric hindrance in structured regions (e.g., hairpins or G-quadruplexes). Mitigate this by:
- Increasing activator concentration (e.g., 0.25 M ethylthiotetrazole vs. 0.1 M tetrazole) .
- Extending coupling time to 120 seconds for modified oligonucleotides.
- Incorporating a double-capping step (acetic anhydride + DMAP) to block unreacted 5′-OH groups and reduce deletion errors . Post-synthesis, validate incorporation via MALDI-TOF MS or HPLC .
Q. What analytical techniques are most effective for verifying the positional isomerism and purity of this compound in synthesized oligonucleotides?
- ³¹P NMR : Confirm phosphoramidite integrity and absence of hydrolyzed byproducts (δ ~140 ppm for active phosphoramidite) .
- Reverse-phase HPLC : Use a C18 column with acetonitrile/ammonium acetate gradient to resolve 6-isomer from 5-isomer (retention time differences ~1–2 minutes) .
- Mass spectrometry : Compare observed molecular weight (MW = 972.9 g/mol) with theoretical values to confirm labeling efficiency .
Methodological Notes
- Internal Labeling : For non-terminal incorporation, synthesize oligonucleotides with Amino-C6-modified bases (e.g., Amino-C6-dT), then conjugate JOE-NHS ester post-synthetically .
- Stability Testing : Monitor dye photostability under experimental conditions (e.g., prolonged laser exposure in microscopy) using antifade reagents (e.g., ascorbic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
